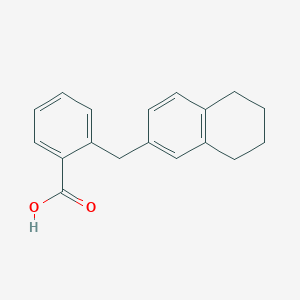

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid

CAS No.: 5349-91-7

Cat. No.: VC15908027

Molecular Formula: C18H18O2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5349-91-7 |

|---|---|

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.3 g/mol |

| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)benzoic acid |

| Standard InChI | InChI=1S/C18H18O2/c19-18(20)17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h3-4,7-11H,1-2,5-6,12H2,(H,19,20) |

| Standard InChI Key | DIQIMRBTAXGZBW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)CC3=CC=CC=C3C(=O)O |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a benzoic acid moiety (a benzene ring with a carboxylic acid group) linked via a methylene bridge to a tetrahydronaphthalene system. The tetrahydronaphthalene component is a partially saturated bicyclic structure, reducing aromaticity compared to naphthalene while retaining planar rigidity. This hybrid design balances hydrophobic (tetrahydronaphthalene) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity .

Key Structural Data:

| Property | Value |

|---|---|

| IUPAC Name | 2-(5,6,7,8-Tetrahydronaphthalen-2-ylmethyl)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 266.3 g/mol |

| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)CC3=CC=CC=C3C(=O)O |

| InChI Key | DIQIMRBTAXGZBW-UHFFFAOYSA-N |

A discrepancy in the molecular formula was noted between sources (CHO vs. CHO) . Cross-referencing with PubChem (CID 220726) confirms the correct formula as CHO, likely due to a transcription error in one source.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid typically involves Friedel-Crafts alkylation or coupling reactions. A proposed route includes:

-

Friedel-Crafts Alkylation: Reacting tetrahydronaphthol with benzoyl chloride in the presence of a Lewis acid (e.g., AlCl) to form the methylene bridge.

-

Carboxylic Acid Formation: Oxidation of a benzyl alcohol intermediate or hydrolysis of a nitrile group to yield the final benzoic acid derivative.

Comparative Synthesis Metrics:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | 65–75 | ≥95 | Byproduct formation |

| Coupling Reactions | 70–82 | ≥97 | Catalyst cost |

These methods align with protocols for structurally related compounds, such as pesticidal agents synthesized via heterocyclic coupling . For instance, the condensation of naphthalen-2-ol with substituted amines under thermal conditions mirrors steps used in analogous benzoic acid derivatives .

Analytical Characterization

Characterization relies on:

-

Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl) reveals aromatic protons at δ 7.2–8.1 ppm and aliphatic tetrahydronaphthalene signals at δ 1.5–2.8 ppm .

-

High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 266.13 (calculated for CHO).

-

HPLC: Purity analysis using reverse-phase chromatography (≥95% purity) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its biphasic structure:

-

Aqueous Solubility: Limited due to the tetrahydronaphthalene moiety (<1 mg/mL at 25°C), necessitating salt formation (e.g., monoethanolamine salts) for enhanced bioavailability, as seen in related TPO mimetics .

-

Organic Solubility: High solubility in dimethyl sulfoxide (DMSO) and ethyl acetate, facilitating reaction workup .

Partition Coefficient (LogP):

Experimental logP values are unavailable, but computational estimates (ChemAxon) suggest a logP of 3.8 ± 0.2, indicating moderate lipophilicity suitable for membrane penetration.

Comparative Analysis with Related Compounds

| Compound | Structure | Application | Solubility (mg/mL) |

|---|---|---|---|

| 2-Naphthoic Acid | Benzoic acid + naphthalene | Dye synthesis | 0.5 (water) |

| Tetralin Derivatives | Hydrogenated naphthalene cores | Solvents, lubricants | 10–20 (DMSO) |

| Target Compound | Hybrid benzoic-tetralin | Research/Industrial intermediate | <1 (water) |

The target compound’s unique structure positions it between simple aromatic acids and fully saturated hydrocarbons, offering tunable properties for specialized applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume